molecular formula C13H17NO5 B611255 TCO-NHS ester CAS No. 1191901-33-3

TCO-NHS ester

Cat. No. B611255
M. Wt: 267.28
InChI Key: OUGQJOKGFAIFAQ-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TCO-NHS ester is an amine-reactive building block used to modify primary amine-containing molecules . It is used for the modification of amine-containing molecules in organic media . It is supplied as a single axial (minor, rel - (1S-2S-5E-pS)) diastereomer .


Synthesis Analysis

A simple and convenient method for the synthesis of N-hydroxysuccinimide ester is developed using triphosgene as an acid activator . Several aromatic and aliphatic N-hydroxysuccinimide esters are prepared from their corresponding carboxylic acids at room temperature in good yields in a rapid process using triphosgene .


Molecular Structure Analysis

The molecular formula of TCO-NHS ester is C13H17NO5 . The InChI code is 1S/C13H17NO5/c15-11-8-9-12 (16)14 (11)19-13 (17)18-10-6-4-2-1-3-5-7-10/h1-2,10H,3-9H2 . The molecular weight is 267.28 g/mol .


Chemical Reactions Analysis

TCO-NHS ester reacts specifically and efficiently with a primary amine (e.g., side chain of lysine residues or aminosilane-coated surfaces) at pH 7-9 to form a covalent bond . This reaction is based on the rapid and bio-orthogonal inverse electron demand Diels–Alder reaction between tetrazine (Tz) and trans-cyclooctene (TCO) .


Physical And Chemical Properties Analysis

TCO-NHS ester has a molecular weight of 267.28 g/mol . It is a solid substance with a density of 1.27g/cm3 .

Scientific Research Applications

Summary of the Application

TCO-NHS ester is an axial trans-cyclooctene (a-TCO) used for bioconjugation and protein labeling . It has an amine-reactive NHS ester, and the a-TCO reacts rapidly with tetrazines through Diels–Alder reactions, a type of bioorthogonal, copper-free click chemistry .

Methods of Application

The NHS ester of TCO-NHS ester reacts with primary amines at pH 7-9 to form stable amide bonds, and the a-TCO moiety can undergo a rapid Diels-Alder reaction with tetrazines .

Results or Outcomes

The use of TCO-NHS ester in bioconjugation and protein labeling provides favorable physiochemical properties for live-cell and in vivo labeling .

Super-Resolution Fluorescence Imaging

Summary of the Application

TCO-NHS ester is used in a DNA-based multiplexing approach called Exchange-PAINT, which facilitates spectrally-unlimited multiplexing by sequentially imaging target molecules using orthogonal dye-labeled ‘imager’ strands .

Methods of Application

In Exchange-PAINT imaging, DNA-barcoded labeling probes are created using a variety of affinity reagents such as primary and secondary antibodies, nanobodies, and small molecule binders . The orthogonal imager strands are assayed for their orthogonality in a novel DNA origami-based crosstalk assay .

Results or Outcomes

Using optimized conjugation and labeling strategies, nine-color super-resolution imaging in situ in fixed cells has been demonstrated .

Crosslinking

Summary of the Application

TCO-NHS ester is used in crosslinking, which is the process of chemically joining two or more molecules by a covalent bond . This technique, often called bioconjugation when referring to its use with proteins and other biomolecules, is an essential component of many proteomics methods .

Methods of Application

Crosslinking reagents, like TCO-NHS ester, contain two or more reactive ends capable of chemically attaching to specific functional groups (primary amines, sulfhydryls, etc.) on proteins or other molecules .

Results or Outcomes

Crosslinking with TCO-NHS ester can help investigate protein structure and interactions .

Labeling Amine-Containing Compounds

Summary of the Application

TCO-NHS Ester is a popular reagent to label amine-containing compounds or biomolecules . It enables fast click chemistry with tetrazine .

Methods of Application

The NHS ester of TCO-NHS ester reacts with primary amines to form stable amide bonds, and the a-TCO moiety can undergo a rapid Diels-Alder reaction with tetrazines .

Results or Outcomes

The use of TCO-NHS ester in labeling amine-containing compounds provides a quick and efficient method for bioconjugation .

Labeling of Aminosilane-Coated Surfaces

Summary of the Application

TCO-NHS Ester is used to label aminosilane-coated surfaces . This application is particularly useful in the field of materials science and surface chemistry .

Methods of Application

TCO-NHS Ester reacts specifically and efficiently with a primary amine (e.g., side chain of lysine residues or aminosilane-coated surfaces) at pH 7-9 to form a covalent bond .

Results or Outcomes

The use of TCO-NHS ester in labeling aminosilane-coated surfaces provides an efficient method for surface modification .

Protein-Protein Bioconjugation

Summary of the Application

TCO-NHS ester is used in protein-protein bioconjugation . This application is particularly useful in the field of proteomics .

Methods of Application

The TCO-tetrazine click reaction is a very powerful tool in catalyst-free protein-protein bioconjugation .

Results or Outcomes

The use of TCO-NHS ester in protein-protein bioconjugation provides an efficient method for studying protein interactions .

Future Directions

TCO-NHS ester has shown promise in the field of bioconjugation and protein labeling . Its use in the synthesis of PROTACs suggests potential applications in targeted therapy . Furthermore, its role in the inverse electron demand Diels–Alder reaction for pretargeted PET imaging and radioimmunotherapy indicates potential future directions in oncology .

properties

IUPAC Name

[(4E)-cyclooct-4-en-1-yl] (2,5-dioxopyrrolidin-1-yl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5/c15-11-8-9-12(16)14(11)19-13(17)18-10-6-4-2-1-3-5-7-10/h1-2,10H,3-9H2/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUGQJOKGFAIFAQ-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CCCC(C1)OC(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C=C/CCC(C1)OC(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

TCO-NHS ester

CAS RN

1191901-33-3
Record name CYCLOOCT-4-ENYL 2,5-DIOXOPYRROLIDIN-1-YL CARBONATE, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BX65M7XV6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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